N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine
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Overview
Description
N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of nitro groups and an amine functionality in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine typically involves the reaction of 2-ethyl aniline with 5,7-dinitroquinoline under specific conditions. One common method includes the use of a polar aprotic solvent and a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form quinoline derivatives with different functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions. Substitution reactions often require bases like sodium hydroxide or potassium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N-(2-ethylphenyl)-5,7-diaminoquinolin-8-amine, while oxidation can produce quinoline derivatives with various functional groups .
Scientific Research Applications
N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-ethylquinoline
- 5,7-dinitroquinoline
- N-(2-ethylphenyl)quinolin-8-amine
Uniqueness
N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine is unique due to the presence of both nitro groups and an amine functionality, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H14N4O4 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine |
InChI |
InChI=1S/C17H14N4O4/c1-2-11-6-3-4-8-13(11)19-17-15(21(24)25)10-14(20(22)23)12-7-5-9-18-16(12)17/h3-10,19H,2H2,1H3 |
InChI Key |
UVSPWISJXDWTBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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